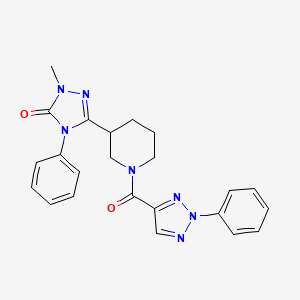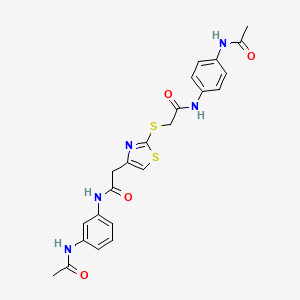
(6-Ethoxypyrimidin-4-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6-Ethoxypyrimidin-4-yl)(pyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine rings are found in the structures of many important natural and synthetic biologically active compounds . Of particular interest are pyrrolidine derivatives containing a pyrimidine ring, because such compounds often show significant pharmacological activity .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved by reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecule consists of a pyrrolidinyl group attached to a pyrimidine ring . The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
The study of molecular structures similar to "(6-Ethoxypyrimidin-4-yl)(pyrrolidin-1-yl)methanone" has been an area of interest, with research focusing on the synthesis and crystallography of related compounds. For instance, the synthesis of pyrrolidine and pyrimidinone derivatives highlights the importance of these motifs in medicinal chemistry and agrochemical research. The methodologies used in these syntheses can provide a foundation for the development of novel compounds with enhanced biological or chemical properties.
Synthesis of Pyrrolidinones and Pyrimidines : Research on the synthesis of pyrrolidinones and pyrimidines, such as the work by Ghelfi et al. (2003) on the rearrangement of chlorinated pyrrolidin-2-ones to afford 5-methoxylated 3-pyrrolin-2-ones, underscores the versatility of these frameworks in synthesizing compounds with potential agrochemical or medicinal applications [Ghelfi et al., 2003].
Crystal and Molecular Structure Analysis : The study of crystal and molecular structures, such as the work on (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone by Lakshminarayana et al. (2009), provides insight into the intermolecular interactions and stability of compounds, which is crucial for the design of molecules with desired physical and chemical properties [Lakshminarayana et al., 2009].
Direcciones Futuras
Propiedades
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-10-7-9(12-8-13-10)11(15)14-5-3-4-6-14/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRSSKDRIQAGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522295.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)
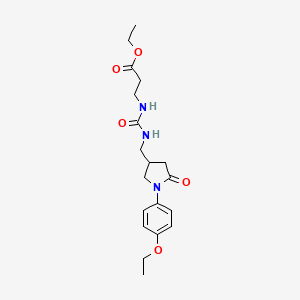
![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2522300.png)

![4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)
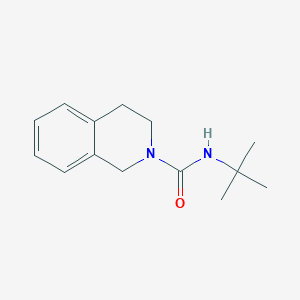
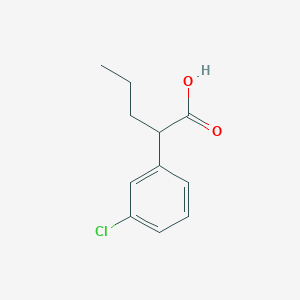
![N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2522311.png)
![2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2522313.png)
